molecular formula C13H14N2O3S2 B14208017 N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine CAS No. 827022-72-0

N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine

Cat. No.: B14208017
CAS No.: 827022-72-0
M. Wt: 310.4 g/mol
InChI Key: QCEINFRVKKYRIQ-RGURZIINSA-N
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Description

N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is a synthetic organic compound that features a thiazole ring, a phenyl group, and a cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Coupling with L-Cysteine: The final step involves coupling the thiazole derivative with L-cysteine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the carbonyl group or the thiazole ring.

    Substitution: Substitution reactions can occur at the phenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and cysteine moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylthiazol-4-yl)-L-cysteine: Similar structure but lacks the dihydro component.

    N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine: Similar but with different substitution patterns on the thiazole ring.

Uniqueness

N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of both the dihydrothiazole ring and the cysteine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

827022-72-0

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

(2R)-2-[(2-phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C13H14N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,9-10,19H,6-7H2,(H,14,16)(H,17,18)/t9-,10?/m0/s1

InChI Key

QCEINFRVKKYRIQ-RGURZIINSA-N

Isomeric SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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